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Compound of Interest

Compound Name: XL01126

Cat. No.: B10829344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of XL01126, a

potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich

Repeat Kinase 2 (LRRK2). Understanding the selectivity of a compound is critical for its

development as a therapeutic agent and as a chemical probe. This document summarizes the

available quantitative data, details the experimental protocols used for its characterization, and

visualizes key pathways and workflows.

Introduction to XL01126
XL01126 is a heterobifunctional molecule designed to induce the degradation of LRRK2, a key

target in Parkinson's disease research. It is composed of a ligand for the von Hippel-Lindau

(VHL) E3 ubiquitin ligase, connected via a linker to the LRRK2 inhibitor HG-10-102-01. By

simultaneously binding to both LRRK2 and VHL, XL01126 facilitates the ubiquitination of

LRRK2, marking it for degradation by the proteasome. This mechanism of action offers a

powerful alternative to traditional kinase inhibition.

Selectivity Profile of XL01126
The selectivity of XL01126 has been primarily assessed through proteome-wide analysis.

While a comprehensive screen against a panel of kinases for XL01126 itself is not publicly

available, the high selectivity of its warhead, HG-10-102-01, provides strong evidence for its

specificity.
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Proteome-Wide Selectivity
A global quantitative tandem mass tag (TMT)-based proteomic profiling was performed on wild-

type mouse embryonic fibroblasts (MEFs) to assess the selectivity of XL01126 at the protein

level.[1] The analysis quantified over 8000 proteins following treatment with 300 nM XL01126
for 4 hours.

Key Findings:

High Selectivity for LRRK2: The proteomic data confirmed a significant and selective

knockdown of LRRK2.[1]

No Effect on LRRK1: The closest homolog of LRRK2, LRRK1, was not affected by XL01126
treatment.[1]

No Impact on LRRK2-Related Proteins: Other proteins associated with LRRK2 biology, such

as VPS35 and the Rab-specific phosphatase PPM1H, remained unaffected.[2]

Off-Target Profile
The proteomic analysis identified one notable off-target protein that was partially degraded by

XL01126.

Off-Target Protein Extent of Degradation LRRK2-Dependence

Phosphodiesterase 6D

(PDE6D)
~30% Independent

Further investigation in LRRK2 knockout MEFs demonstrated that the degradation of PDE6D is

not a downstream consequence of LRRK2 degradation, indicating an independent interaction.

[1]

Inferred Kinase Selectivity from the Warhead Ligand
(HG-10-102-01)
The kinase-binding moiety of XL01126 is the potent and selective LRRK2 inhibitor, HG-10-102-

01. The selectivity of this warhead has been extensively profiled and provides a strong
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indication of the likely kinase selectivity of XL01126.

A study assessing the kinase selectivity of HG-10-102-01 against a panel of 138 kinases at a

concentration of 10 µM revealed that only two kinases were inhibited by more than 80%:

Kinase IC50 (µM)

Mixed-Lineage Kinase 1 (MLK1) 2.1

MAP Kinase-Interacting Serine/Threonine-

Protein Kinase 2 (MNK2)
0.6

Furthermore, a broader screen of HG-10-102-01 against 451 kinases in a KinomeScan assay

confirmed its remarkable selectivity for LRRK2. This high intrinsic selectivity of the warhead

component suggests that XL01126 is unlikely to engage a wide range of other kinases.

Experimental Protocols
Global Proteomic Profiling
Objective: To determine the selectivity of XL01126 across the proteome.

Methodology: Unbiased quantitative tandem mass tag (TMT)-based global proteomic profiling.

Cell Line: Wild-type Mouse Embryonic Fibroblasts (MEFs).

Treatment: Cells were treated with 300 nM XL01126, the inactive diastereomer cis-XL01126,

or DMSO (vehicle control) for 4 hours.

Protocol:

Cell Lysis and Protein Digestion: Cells were lysed, and the protein concentration was

determined. Proteins were then reduced, alkylated, and digested into peptides using trypsin.

Tandem Mass Tag (TMT) Labeling: Peptides from each treatment condition were labeled with

distinct TMT reagents.
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Peptide Fractionation: The labeled peptides were combined and fractionated using high-pH

reversed-phase chromatography.

LC-MS/MS Analysis: The fractionated peptides were analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Data Analysis: The raw mass spectrometry data was processed to identify and quantify

proteins. The relative abundance of each protein in the XL01126-treated samples was

compared to the control samples to determine changes in protein levels.

Visualizations
Signaling Pathway and Mechanism of Action
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Caption: Mechanism of XL01126-induced LRRK2 degradation.
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Experimental Workflow for Proteomic Profiling

TMT-based Quantitative Proteomics Workflow
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Caption: Workflow for assessing XL01126 selectivity.

Conclusion
The available data strongly indicates that XL01126 is a highly selective degrader of LRRK2.

Proteome-wide analysis reveals minimal off-target effects at the protein level, with only a minor,

LRRK2-independent degradation of PDE6D observed. The high kinase selectivity of its

warhead, HG-10-102-01, further supports the conclusion that XL01126 has a narrow kinase

selectivity profile. This high degree of selectivity makes XL01126 a valuable tool for studying

the biology of LRRK2 and a promising candidate for further therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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